![molecular formula C14H12O3 B2644780 methyl (2E)-3-(furan-2-yl)-2-phenylprop-2-enoate CAS No. 42307-47-1](/img/structure/B2644780.png)
methyl (2E)-3-(furan-2-yl)-2-phenylprop-2-enoate
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Overview
Description
Furan is a class of organic compounds characterized by a ring structure composed of one oxygen atom and four carbon atoms . The phenyl group is a functional group characterized by a ring of six carbon atoms, making it an aromatic compound .
Molecular Structure Analysis
The molecular structure of furan consists of a five-membered ring with four carbon atoms and one oxygen atom . A phenyl group is a six-membered carbon ring attached to another molecule .Chemical Reactions Analysis
Furan can be converted by hydrogenation to tetrahydrofuran, which is used as a solvent and for production of adipic acid and hexamethylenediamine . The specific chemical reactions involving “methyl (2E)-3-(furan-2-yl)-2-phenylprop-2-enoate” are not available in the sources I found.Physical And Chemical Properties Analysis
Furan is a colorless, volatile, and somewhat toxic liquid that boils at 31.36° C . The specific physical and chemical properties of “methyl (2E)-3-(furan-2-yl)-2-phenylprop-2-enoate” are not available in the sources I found.Scientific Research Applications
Asymmetric Synthesis and Catalysis
Researchers have explored the use of enoate reductases for the asymmetric bioreduction of related compounds, highlighting the potential of such processes in producing high-purity chiral compounds (Stueckler et al., 2010). This technique exemplifies the application of biocatalysis in creating valuable chiral molecules for pharmaceuticals and fine chemicals.
Corrosion Inhibition
Furan derivatives, including those structurally similar to the compound , have been identified as effective corrosion inhibitors for mild steel in acidic media. These derivatives demonstrate remarkable efficiency, with some reaching up to 93% at low concentrations, indicating their potential in protecting industrial materials (Khaled, 2010).
Organic Synthesis
The palladium-catalysed direct arylation of furan derivatives, including methyl 2-furoate, has been studied, showing the regioselective synthesis of poly-arylated furans without decarboxylation. This research offers a convenient route to synthesize mono- or poly-arylated furans, which are valuable in organic electronics and pharmaceuticals (Fu & Doucet, 2011).
Molecular Structure and Crystallography
The structural analysis of furan derivatives has been conducted to understand their molecular configurations and interactions. For instance, a study on (S)‐methyl 2‐[(furan‐2‐carbonyl)amino]‐3‐phenylpropanoate revealed the formation of intermolecular hydrogen bonds, indicating the importance of such analyses in drug design and materials science (Zeng, Li, & Cen, 2006).
Renewable Chemicals and Catalysis
Research has also focused on the transformation of renewable furfural with aliphatic alcohols, utilizing metal catalysts to produce furan derivatives like methyl 2-furoate. This process is part of the broader effort to create sustainable pathways for producing chemicals from biomass, indicating the role of furan derivatives in green chemistry (Tong, Liu, Yu, & Li, 2015).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl (E)-3-(furan-2-yl)-2-phenylprop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-16-14(15)13(10-12-8-5-9-17-12)11-6-3-2-4-7-11/h2-10H,1H3/b13-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJJQIAJTTBHMEW-JLHYYAGUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CC1=CC=CO1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=C/C1=CC=CO1)/C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (2E)-3-(furan-2-yl)-2-phenylprop-2-enoate |
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